molecular formula C29H25N3O2 B11608676 7-{[4-(Benzyloxy)phenyl](pyridin-2-ylamino)methyl}-2-methylquinolin-8-ol CAS No. 6633-53-0

7-{[4-(Benzyloxy)phenyl](pyridin-2-ylamino)methyl}-2-methylquinolin-8-ol

Cat. No.: B11608676
CAS No.: 6633-53-0
M. Wt: 447.5 g/mol
InChI Key: YAKIHTLSDZJKPO-UHFFFAOYSA-N
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Description

7-{4-(Benzyloxy)phenylmethyl}-2-methylquinolin-8-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with benzyloxy, phenyl, pyridin-2-ylamino, and methyl groups. These substitutions confer distinct chemical and physical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{4-(Benzyloxy)phenylmethyl}-2-methylquinolin-8-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Substitution Reactions: The introduction of the benzyloxy and pyridin-2-ylamino groups can be achieved through nucleophilic substitution reactions. For instance, the benzyloxy group can be introduced by reacting the quinoline derivative with benzyl chloride in the presence of a base.

    Methylation: The methyl group can be introduced via methylation reactions using reagents like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-{4-(Benzyloxy)phenylmethyl}-2-methylquinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyloxy and pyridin-2-ylamino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

7-{4-(Benzyloxy)phenylmethyl}-2-methylquinolin-8-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of 7-{4-(Benzyloxy)phenylmethyl}-2-methylquinolin-8-ol depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, potentially disrupting replication and transcription processes. The benzyloxy and pyridin-2-ylamino groups may enhance binding affinity and specificity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 7-{4-(Dimethylamino)phenylmethyl}-2-methylquinolin-8-ol
  • 7-{4-(Methoxy)phenylmethyl}-2-methylquinolin-8-ol

Uniqueness

7-{4-(Benzyloxy)phenylmethyl}-2-methylquinolin-8-ol is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. The combination of the quinoline core with the benzyloxy and pyridin-2-ylamino groups provides a distinct set of properties that can be leveraged for specific applications in research and industry.

Properties

CAS No.

6633-53-0

Molecular Formula

C29H25N3O2

Molecular Weight

447.5 g/mol

IUPAC Name

2-methyl-7-[(4-phenylmethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol

InChI

InChI=1S/C29H25N3O2/c1-20-10-11-23-14-17-25(29(33)28(23)31-20)27(32-26-9-5-6-18-30-26)22-12-15-24(16-13-22)34-19-21-7-3-2-4-8-21/h2-18,27,33H,19H2,1H3,(H,30,32)

InChI Key

YAKIHTLSDZJKPO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CC=C(C=C3)OCC4=CC=CC=C4)NC5=CC=CC=N5

Origin of Product

United States

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